The compound 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, referred to as BrIMPY, has garnered attention in scientific research due to its potential applications in medical imaging, particularly for the diagnosis of Alzheimer’s disease (AD). The development of imaging agents that can non-invasively detect amyloid plaques, which are hallmarks of AD, is crucial for early diagnosis and monitoring the progression of this neurodegenerative disorder. BrIMPY has been evaluated for its ability to bind to β-amyloid (Aβ) plaques, offering a promising avenue for both preclinical and clinical imaging1.
The primary application of BrIMPY is in the field of neurology, specifically for the imaging of Aβ plaques in Alzheimer’s disease. The ability of BrIMPY to selectively bind to these plaques and its successful use in animal models positions it as a potential tool for the early detection and monitoring of AD in humans. The tracer's properties make it suitable for both PET and SPECT imaging, which are critical techniques in the non-invasive study of brain pathology1.
Although not directly related to BrIMPY, a structurally similar compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, has been studied for its toxicological effects on mitochondrial respiration in rat tissues. This research provides insights into the potential side effects that structurally related compounds might have, emphasizing the importance of thorough toxicological evaluation of BrIMPY. The related compound was found to decrease the activity of complex I in the mitochondrial electron transport chain of heart, diaphragm, and psoas major muscles, suggesting it could accelerate age-related decline in mitochondrial function2. While this does not directly pertain to BrIMPY, it underscores the need for comprehensive studies on the safety and biological effects of such compounds.
Optimization of Imaging Properties: Future research should focus on optimizing the pharmacokinetic properties of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine for improved brain penetration, clearance, and signal-to-noise ratio in PET and SPECT imaging [].
Therapeutic Development: While its current application focuses on imaging, exploring the potential of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and its derivatives as therapeutic agents for AD is promising []. This could involve investigating their ability to inhibit Aβ aggregation, promote plaque clearance, or modulate downstream signaling pathways involved in AD pathogenesis.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed documentation on its properties and safety information . The classification of this compound falls under:
The synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine can be achieved through several methods. One notable approach involves a one-pot reaction using 2-aminopyridine and appropriate aryl halides in the presence of iodine.
The molecular structure of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine can be described as follows:
The presence of halogen substituents enhances the compound's reactivity and solubility in various solvents, making it suitable for further chemical transformations.
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine can participate in various chemical reactions due to its functional groups:
These reactions are critical for synthesizing more complex molecules or modifying existing structures for specific applications.
The mechanism of action for compounds like 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine often relates to their biological activity:
Research indicates that derivatives of imidazo[1,2-a]pyridine have shown potential in inhibiting certain kinases and other targets relevant in cancer therapy and other diseases .
The applications of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine span various fields:
This compound exemplifies the versatility of imidazo[1,2-a]pyridines in both medicinal chemistry and materials science, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents and novel materials.
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is a halogen-rich heterocyclic compound with the systematic name reflecting its core structure: an imidazo[1,2-a]pyridine scaffold substituted at the 2-position with a 4-bromophenyl group and at the 6-position with an iodine atom. Its molecular formula is C₁₃H₈BrIN₂, corresponding to a molecular weight of 399.02 g/mol [2] [6]. The compound exists as an off-white amorphous powder at room temperature and exhibits a melting point range of 210–218°C [2] [5].
Spectroscopic characterization includes nuclear magnetic resonance (NMR) data, where aromatic protons typically resonate between δ 7.1–8.2 ppm. X-ray crystallographic studies of analogous imidazo[1,2-a]pyridines reveal that the bromophenyl substituent at C2 often forms a dihedral angle of 165.2–178.9° with the fused ring system, indicating moderate torsional strain [4]. The iodine atom at C6 enhances molecular polarizability and influences electron distribution, facilitating nucleophilic displacement at this site. The compound is stable under ambient conditions but requires storage at 0–8°C for long-term preservation [5] [9].
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₈BrIN₂ |
Molecular Weight | 399.02 g/mol |
Melting Point | 210–218°C |
Appearance | Off-white amorphous powder |
Storage Conditions | 0–8°C |
Characteristic NMR (¹H) | δ 7.1–8.2 ppm (aromatic protons) |
CAS Registry Number | 118000-66-1 |
Imidazo[1,2-a]pyridines emerged as privileged scaffolds in medicinal chemistry during the late 20th century, exemplified by derivatives like zolpidem (sedative-hypnotic) and alpidem (anxiolytic). The synthesis of 2-aryl variants gained prominence through Groebke-Blackburn-Bienaymé multicomponent reactions and halogenation strategies [4] [7]. Early synthetic routes for 6-iodo derivatives relied on harsh conditions: stoichiometric oxidants (e.g., potassium persulfate), toxic solvents, and elevated temperatures, yielding <30% of the desired product with poor regioselectivity [7].
A paradigm shift occurred with ultrasound-assisted methodologies, which leverage cavitation effects to accelerate reactions. A 2021 breakthrough demonstrated regioselective C3-iodination using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasonic irradiation (40 kHz/50 W). This method achieved 90% yield within 30 minutes at ambient temperature, maximizing atom economy and eliminating metal catalysts [7]. For 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine specifically, halogen exchange reactions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) allow further functionalization, cementing its role as a synthetic linchpin.
Pharmaceutical Development
This compound serves as a critical intermediate in targeted cancer therapy development. Its halogenated structure facilitates cross-coupling reactions (e.g., with boronic acids or terminal alkynes) to generate biaryl or alkyne-linked derivatives for kinase inhibition or apoptosis induction [2] [5]. The iodine atom at C6 is particularly reactive in Sonogashira and Suzuki couplings, enabling rapid diversification of molecular libraries [6] [10].
Enzyme Inhibition and Biochemical Probes
Imidazo[1,2-a]pyridines exhibit notable affinity for cholinesterases, with structural analogs inhibiting acetylcholinesterase (AChE) at IC₅₀ values of 79 μM. Molecular docking studies indicate that the bromophenyl moiety occupies peripheral anionic sites of AChE, while the fused ring system engages in π-π stacking within the active site gorge [4]. Though direct activity data for this specific compound is limited, its structural similarity to biphenyl-substituted inhibitors positions it as a scaffold for anti-Alzheimer drug discovery.
Advanced Material Science
The electron-deficient imidazo[1,2-a]pyridine core, enhanced by halogen substituents, improves charge transport in organic semiconductors. Incorporating this compound into π-conjugated polymers or small-molecule semiconductors enhances conductivity and thermal stability (decomposition temperatures >300°C). Applications include organic light-emitting diodes (OLEDs) and thin-film transistors, where balanced electron/hole mobility is critical [2] [5].
Diagnostic Imaging
The iodine-127 isotope enables X-ray contrast enhancement, while isotopic exchange to iodine-125 creates radiotracers for single-photon emission computed tomography (SPECT). The bromine atom further allows radioisotope substitution (e.g., bromine-76 for positron emission tomography), facilitating multi-modal imaging probes targeting disease-specific biomarkers [5].
Table 2: Research Applications of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Research Domain | Application | Key Advantage |
---|---|---|
Pharmaceutical Synthesis | Intermediate for kinase inhibitors | Halogens enable cross-coupling diversity |
Biochemical Probes | Acetylcholinesterase inhibition studies | Structural mimicry of active site binders |
Organic Electronics | Charge transport layer in OLEDs | Enhanced electron affinity and stability |
Diagnostic Imaging | Precursor for iodine-125 radiotracers | Isotope exchange capability |
Organic Synthesis | Building block for Suzuki and Sonogashira reactions | High reactivity at C–I bond |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7